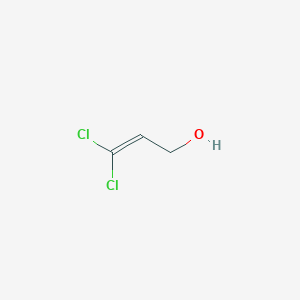

3,3-dichloroprop-2-en-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-dichloroprop-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2O/c4-3(5)1-2-6/h1,6H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEGVVJINLACNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=C(Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40282661 | |

| Record name | 3,3-Dichloro-2-propene-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3039-55-2 | |

| Record name | NSC27140 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-Dichloro-2-propene-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dichloroprop-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Reactions Involving 3,3 Dichloroprop 2 En 1 Ol and Analogs

Reaction Pathways of Halogenated Alkenols: Dehydrochlorination and Rearrangements

Halogenated alkenols, including 3,3-dichloroprop-2-en-1-ol, undergo a variety of chemical transformations, with dehydrochlorination and rearrangement reactions being prominent pathways. Dehydrochlorination, the removal of a hydrogen atom and a chlorine atom from adjacent carbons, is a common reaction for chlorinated alcohols and can lead to the formation of epoxides or other unsaturated compounds. For instance, the dehydrochlorination of dichlorohydrins like 1,3-dichloropropan-2-ol in the presence of alkali hydroxides is a well-established method for synthesizing epichlorohydrin. udl.cat This process involves the alkali increasing the nucleophilicity of the hydroxyl group, which then displaces a chlorine atom in an intramolecular substitution. udl.cat The reactivity in dehydrochlorination can be influenced by the structure of the alcohol; for example, 1,3-dichloropropan-2-ol is significantly more reactive than 1,2-dichloropropan-2-ol. udl.catnih.gov

Rearrangement reactions are also significant in the chemistry of halogenated compounds. For example, the Fritsch-Buttenberg-Wiechell rearrangement is a known pathway for the formation of ynol ethers from dichloroenol ethers, which are structurally related to halogenated alkenols. researchgate.net This rearrangement involves an α-elimination step. Domino reactions involving halogenated propenes can also occur, which include a sequence of reactions such as substitution of an allylic chlorine, dehydrochlorination, and intramolecular heterocyclization. researchgate.net

The degradation of halogenated alkenols and related compounds in the environment is often driven by photochemical processes. These reactions can proceed through either ionic or radical-mediated mechanisms.

In the context of photodegradation, ionic pathways can be initiated by the heterolytic cleavage of a carbon-halogen bond. One proposed mechanism for the photolytic degradation of chlorinated phenols, which are aromatic analogs, involves the formation of a phenoxyl radical, which can then react further. researchgate.net Another proposed pathway involves the formation of a carbene intermediate. researchgate.net Studies on the photodegradation of octachlorodipropyl ether, which can produce 2,3,3-trichloroprop-2-en-1-ol, suggest that the photolytic pathways can involve dehydrochlorination and ether cleavage through either ionic or radical-mediated reactions. jst.go.jp

Radical-mediated mechanisms are particularly important in photodegradation. These are often initiated by the homolytic cleavage of a carbon-halogen or other bond, generating highly reactive radical species. Halogen radicals (e.g., Cl•, Br•) have been shown to play a significant role in the photodegradation of various organic compounds in aqueous environments. nih.govresearchgate.net These radicals can be generated from the photolysis of dissolved organic matter in the presence of halide ions. nih.gov The photodegradation of many organic pollutants is enhanced in the presence of a photocatalyst like titanium dioxide (TiO2), which upon irradiation generates reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). researchgate.netrsc.org These ROS can then attack the organic molecule, leading to its degradation. The main photodegradation mechanism for many brominated and iodinated organic compounds is dehalogenation, as evidenced by the release of halide ions. nih.gov

The table below summarizes the proposed pathways for the photodegradation of octachlorodipropyl ether (OCDPE), a related compound that can form a trichloropropenol.

| Pathway Type | Description |

|---|---|

| Ionic Pathway | Involves dehydrochlorination and ether cleavage through charged intermediates. |

| Radical-Mediated Pathway 1 | Initiated by dechlorination to form a radical intermediate. |

| Radical-Mediated Pathway 2 | Involves dehydrochlorination followed by ether cleavage via radical intermediates. |

Stereochemical Aspects of Dichloroenol Ether Transformations

The stereochemistry of halogenated compounds can significantly influence their reactivity and the products of their reactions. In the case of dichloroenol ethers, which are analogs of this compound, the spatial arrangement of the chlorine substituents is a critical factor in their chemical transformations.

X-ray crystallographic analysis has been instrumental in unambiguously determining the stereochemistry of dichloroenol ethers. researchgate.net Studies on compounds such as (S,E)-2-(1-(1,2-dichlorovinyloxy)ethyl)-1,3,5-triisopropylbenzene and (S,E)-2-(1-(1,2-dichloroprop-1-enyloxy)ethyl)-1,3,5-triisopropylbenzene have established a trans relationship between the two chlorine atoms. researchgate.net This specific stereochemistry is a direct consequence of the synthetic route used to prepare these enol ethers and is crucial for a complete mechanistic understanding of their subsequent reactions, such as the formation of ynol ethers. researchgate.net The fixed trans geometry dictates the possible conformations and the trajectory of approaching reagents, thereby influencing the stereochemical outcome of the reaction.

The influence of substituent stereochemistry on reactivity is a general principle in organic chemistry. rsc.org The electronic and steric effects of substituents can alter the energy of transition states and intermediates, thereby affecting reaction rates and product distributions. lumenlearning.com For example, the presence of a chloro substituent can enhance reactivity in certain coupling reactions. scbt.com In the context of dichloroenol ethers, the established trans stereochemistry is a key piece of information for predicting the mechanism of transformations like β-elimination versus rearrangement pathways. researchgate.netresearchgate.net

The crystallographic data for two dichloroenol ethers are presented in the table below, highlighting the specific cell parameters that define their solid-state structures.

| Compound | Crystal System | Space Group | Cell Parameters |

|---|---|---|---|

| (S,E)-2-(1-(1,2-dichlorovinyloxy)ethyl)-1,3,5-triisopropylbenzene | Orthorhombic | P212121 | a = 10.212(5) Å; b = 10.359(8) Å; c = 18.217(6) Å |

| (S,E)-2-(1-(1,2-dichloroprop-1-enyloxy)ethyl)-1,3,5-triisopropylbenzene | Monoclinic | P21 | a = 13.558(2) Å; b = 10.891(1) Å; c = 15.260(2) Å; β = 115.65(1)° |

Enzymatic Reaction Mechanisms in Biocatalytic Transformations of Halogenated Propenols

Biocatalysis offers a powerful and selective approach for the transformation of halogenated compounds like this compound. Enzymes can catalyze reactions with high stereoselectivity under mild conditions, making them attractive for the synthesis of chiral molecules.

The biocatalytic reduction of ketones to alcohols is a well-explored area. Specifically, the preparation of chiral (hetero)aryl-3,3-dihaloprop-2-en-1-ols has been achieved through a one-pot photochemical and biocatalytic sequence. chemrxiv.org This process involves the initial formation of a gem-dihaloenone from an alkyne, followed by stereoselective reduction to the corresponding alcohol using an alcohol dehydrogenase (ADH). chemrxiv.org The use of different ADHs can provide access to either enantiomer of the target allylic alcohol with high enantiomeric excess. chemrxiv.org

Bienzymatic cascades have also been developed for the synthesis of optically active chlorohydrins from related α-chloroenones. researchgate.netacs.org These systems often employ an ene-reductase (ERED) to reduce the carbon-carbon double bond, followed by an ADH to reduce the ketone functionality, affording the desired chlorohydrins with excellent conversion and stereoselectivity. researchgate.netacs.org

Halogenase and dehalogenase enzymes also play a crucial role in the biosynthesis and transformation of halogenated natural products. rsc.orgnih.govmanchester.ac.uk Halohydrin dehalogenases (HHDHs), for example, can catalyze the intramolecular nucleophilic displacement in vicinal halohydrins to form the corresponding epoxides. mdpi.com While these enzymes have been used for the conversion of 1,3-dichloropropan-2-ol to epichlorohydrin, product inhibition can be a limiting factor. mdpi.com

The table below provides examples of enzymes and their applications in the transformation of halogenated precursors.

| Enzyme Class | Reaction Catalyzed | Example Application | Reference |

|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | Stereoselective reduction of ketones to alcohols | Synthesis of chiral (hetero)aryl-3,3-dihaloprop-2-en-1-ols from gem-dihaloenones. | chemrxiv.org |

| Ene-Reductase (ERED) & Alcohol Dehydrogenase (ADH) | Bienzymatic cascade for reduction of α,β-unsaturated ketones | Synthesis of optically active chlorohydrins from 1-aryl-2-chlorobut-2-en-1-ones. | researchgate.netacs.org |

| Halohydrin Dehalogenase (HHDH) | Intramolecular cyclization of halohydrins to epoxides | Conversion of 1,3-dichloropropan-2-ol to epichlorohydrin. | mdpi.com |

| Flavin-dependent Halogenase | Regioselective halogenation of aromatic compounds | Halogenation of tryptophan residues in peptides. | nih.gov |

Derivatization and Functionalization Chemistry of 3,3 Dichloroprop 2 En 1 Ol

Synthesis of Chiral Intermediates from Halogenated Propenols

Optically active chlorohydrins are significant intermediates in the synthesis of various organic compounds, including amino alcohols, epoxides, and azides. uniovi.esacs.org Chemoenzymatic methods have emerged as a powerful strategy for accessing these chiral molecules with high selectivity.

The synthesis of enantiopure chlorohydrins can be effectively achieved through bienzymatic cascade reactions. uniovi.es One such strategy involves the use of ene-reductases (EREDs) and alcohol dehydrogenases (ADHs). uniovi.esacs.org This system can perform a double reduction on 1-aryl-2-chlorobut-2-en-1-ones, which are synthesized from precursors like 1,3-dichloroprop-1-ene through allylation and oxidation. uniovi.esacs.org The cooperative action of these enzymes facilitates the production of optically active chlorohydrins with excellent conversions (up to >99%) and high selectivity, achieving diastereomeric ratios of up to >99:1 and enantiomeric excess greater than 99%. uniovi.esacs.org

Another innovative approach combines photochemistry and biocatalysis in a one-pot, two-step sequence. chemrxiv.org This method transforms terminal and internal alkynes into optically active γ,γ-dihalo-β-enols. chemrxiv.org The process begins with a photocatalyst-free reaction between an alkyne and a polyhalomethane, forming a gem-dihaloenone, which is then stereoselectively reduced by an alcohol dehydrogenase (ADH) to yield the chiral halogenated allylic alcohol. chemrxiv.org The use of stereocomplementary ADHs allows for the synthesis of a novel family of optically active allylic alcohols with high stereoselectivity. chemrxiv.org

Table 1: Selected Results for Bienzymatic Synthesis of Optically Active Chlorohydrins

| Starting Material | Enzyme System | Conversion (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |

|---|

Data sourced from studies on bienzymatic reductive cascades. uniovi.esacs.org

Introduction of Diverse Functional Groups via Substitution Reactions

The chlorine atoms on the double bond and the hydroxyl group of 3,3-dichloroprop-2-en-1-ol and its derivatives are amenable to substitution reactions, enabling the introduction of a variety of functional groups.

Azide (B81097) functional groups can be introduced into derivatives of chlorinated propanols through nucleophilic substitution. mdpi.comudl.cat For instance, 1,3-dichloroprop-2-yl esters can be converted into their corresponding diazide derivatives. mdpi.comudl.cat The reaction proceeds via a conventional method for azide synthesis, where the ester is treated with sodium azide (NaN₃). mdpi.comudl.catmasterorganicchemistry.com This substitution process yields 1,3-diazidoprop-2-yl esters with reported yields ranging from 70% to 86%. mdpi.comudl.cat The azide ion is recognized as an excellent nucleophile for SN2 reactions, which facilitates the efficient displacement of halide leaving groups. masterorganicchemistry.com

Table 2: Synthesis of Azide Derivatives from Chlorinated Propanol Esters

| Starting Material | Reagent | Product | Yield (%) |

|---|

Data based on the synthesis of azides from glycerol (B35011) and carboxylic acids. mdpi.comudl.cat

Halogenated propenyl compounds, such as 1,3-dichloroprop-1-ene and 2,3-dichloroprop-1-ene, serve as effective reagents in allylation and alkylation reactions for C-C bond formation. uniovi.esthieme-connect.de In a multi-step synthesis of optically active chlorohydrins, an early step involves the indium-promoted Barbier allylation of various benzaldehydes with 1,3-dichloroprop-1-ene. uniovi.esacs.org This reaction produces the corresponding chlorohydrin intermediates in good yields (68-88%). uniovi.es

Furthermore, the alkylation of ketone enolates represents a fundamental method for constructing C-C bonds. thieme-connect.de For example, 2,3-dichloroprop-1-ene can be used as an alkylating agent for ketone enolates under phase-transfer catalysis conditions. thieme-connect.decore.ac.uk The reaction of an indanone derivative with 2,3-dichloroprop-1-ene in the presence of a phase-transfer catalyst and sodium hydroxide (B78521) can proceed, though yields may vary depending on the specific substrate and conditions. thieme-connect.de

Nucleophilic Displacement Reactions for Azide Derivatives

Oligomerization and Polymerization Potential of this compound Derivatives

The presence of a double bond and a hydroxyl group suggests that this compound and its derivatives can participate in polymerization reactions. Halogenated polymers are a class of materials known for properties such as flame retardancy, chemical inertness, and high heat resistance. The synthesis of such polymers can be achieved either by polymerizing halogen-containing monomers or by halogenating existing polymers.

A patent for copolymers of carboxylic acids mentions this compound as a potential comonomer. google.com This indicates its potential to be incorporated into polymer chains, likely through its hydroxyl group or the double bond, to form polyesters or other polymer structures. The inclusion of the dichlorovinyl moiety into a polymer backbone would be expected to impart some of the characteristic properties of halogenated polymers. The nature of the halogen can influence the polymerization process; for instance, in atom transfer radical polymerization (ATRP), bromine-based systems often show better control than chlorine-based ones due to differences in halogen atom affinity to the metal catalyst. rsc.org While specific studies on the homopolymerization of this compound are not detailed, its structure supports its potential as a monomer or comonomer for creating functionalized polymers with halogen-imparted properties. google.com

Role of 3,3 Dichloroprop 2 En 1 Ol in Advanced Organic Synthesis and Materials Science

Building Block in Complex Molecular Architectures

The trifunctional nature of 3,3-dichloroprop-2-en-1-ol, possessing a primary alcohol, a carbon-carbon double bond, and two vinyl chloride groups, establishes it as a versatile C3 building block for the construction of intricate molecular structures. Its reactivity allows for its incorporation into a variety of organic frameworks, particularly heterocyclic systems.

Precursors for Heterocyclic Systems and Quinoline (B57606) Derivatives

This compound and its derivatives are valuable precursors in the synthesis of heterocyclic compounds. The corresponding aldehyde, 3,3-dichloroprop-2-enal, which can be formed by the oxidation of the parent alcohol, is known to undergo condensation reactions with cyclic ketones to form 2H-pyran-2-one derivatives . These reactions highlight the utility of the dichloropropenyl scaffold in building oxygen-containing heterocycles .

Furthermore, derivatives where the alcohol has been converted into an ether or thioether are used to construct nitrogen-containing heterocyclic systems. For instance, compounds containing a 3,3-dichloroprop-2-enyloxy or 3,3-dichloroprop-2-enylthio moiety serve as intermediates in the synthesis of substituted pyrimidines.

While it serves as a building block for various heterocycles, its specific application in well-established named quinoline syntheses, such as the Combes or Friedländer methods, is not extensively documented. These traditional methods typically involve the condensation of anilines with β-dicarbonyl compounds or other appropriately substituted ketones and aldehydes.

Intermediate in Glycoside Synthesis

The direct role of this compound as an intermediate in glycoside synthesis is not prominently featured in available research. However, structurally related chlorinated propanols are utilized in this field. For example, 1,3-dichloropropan-2-ol (1,3-DCP), a saturated analogue, is a known chemical intermediate that can be converted to epichlorohydrin, a critical precursor for various chemical syntheses researchgate.net.

The utility of a chloro-alkyl chain, similar to that in this compound, is demonstrated in the synthesis of glycoside probes for glycoarrays. In these applications, a 3-chloropropyl glycoside can be synthesized and subsequently modified, for instance by converting the chloride to an azide (B81097), to facilitate covalent attachment to surfaces. This underscores the value of chlorinated alcohol fragments as functional handles in complex carbohydrate chemistry.

| Compound | Structure | Relevance to Synthesis |

|---|---|---|

| This compound | Cl₂C=CHCH₂OH | Target compound for synthesis applications. |

| 3,3-Dichloroprop-2-enal | Cl₂C=CHCHO | Oxidation product; precursor to pyran derivatives. |

| 1,3-Dichloropropan-2-ol | ClCH₂CH(OH)CH₂Cl | Saturated analogue used as a chemical intermediate. researchgate.net |

Design and Synthesis of Functional Materials Incorporating Halogenated Alkenol Moieties

The unique combination of functional groups in this compound—a hydroxyl group capable of esterification or etherification and a reactive dichloroalkenyl group suitable for addition or substitution reactions—positions it as a theoretical candidate for the design of specialized functional materials. Halogenated polymers often exhibit distinct properties, and incorporating such moieties can be a strategy for developing advanced materials mdpi.com.

Advanced Polymer Synthesis Utilizing Chlorinated Propene Derivatives

The polymerization of alkenes is a cornerstone of the polymer industry, with various methods like radical, cationic, and coordination polymerization being employed to create a wide range of materials libretexts.org. Chlorinated alkenes, such as vinyl chloride, are polymerized on a massive scale to produce polymers like polyvinyl chloride (PVC) youtube.comcureffi.org. The presence of the double bond in this compound allows it, in principle, to participate in addition polymerization reactions, similar to other functionalized alkenes embibe.commsu.edu. The direct polymerization of monomers containing reactive functional groups like hydroxyls can sometimes be achieved without protection steps, leading to functionalized polymers researchgate.net.

However, specific research detailing the homopolymerization of this compound or its copolymerization to form advanced polymers is not widely available in the reviewed literature. The synthesis of polymers from highly functionalized or halogenated monomers can require specialized catalytic systems, such as Ziegler-Natta catalysts or metallocenes, which are known to control polymer tacticity and incorporate functional groups msu.eduresearchgate.net.

Cross-linking Agents and Monomers in Network Polymer Systems

The bifunctionality (alkene and alcohol) and additional reactive sites (two chlorine atoms) of this compound suggest its potential use as both a monomer and a cross-linking agent to form network polymers embibe.com. Cross-linked or network polymers are formed from bi-functional or tri-functional monomers and are characterized by covalent bonds between linear polymer chains, leading to materials with enhanced thermal and mechanical stability embibe.com.

Theoretically, the hydroxyl group could be used to attach the molecule to a polymer backbone, leaving the dichloroalkenyl group available for subsequent cross-linking reactions. Alternatively, a reagent like cyanuric chloride, which is itself used as a cross-linking agent to form covalent triazine polymers, demonstrates how reactive chlorine atoms can be displaced by nucleophiles to build polymer networks rsc.org. While this potential exists, documented examples specifically employing this compound as a cross-linking agent in network polymer systems are scarce. The development of network polymers often involves the reaction of polyfunctional monomers, and the synthesis can be initiated thermally or photochemically google.com.

| Functional Group | Potential Role in Polymerization | Example Polymerization Reaction |

|---|---|---|

| Alkene (C=C) | Monomer for addition polymerization | Chain-growth polymerization (e.g., radical, cationic) libretexts.org |

| Hydroxyl (-OH) | Site for condensation polymerization or grafting | Esterification, Etherification |

| Dichloro (-Cl₂) | Reactive site for cross-linking or modification | Nucleophilic substitution |

Advanced Analytical Techniques for the Characterization and Detection of 3,3 Dichloroprop 2 En 1 Ol

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is fundamental to determining the molecular structure of 3,3-dichloroprop-2-en-1-ol. Methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a complete structural profile.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation

High-resolution NMR spectroscopy is a powerful, non-destructive technique for elucidating the exact structure of molecules, including the differentiation of isomers. mdpi.comoxinst.com In a high-resolution proton (¹H) NMR spectrum, the chemical shift, integration, and splitting pattern of the signals provide detailed information about the electronic environment and connectivity of hydrogen atoms in the molecule. libretexts.orgchemguide.co.uk

For this compound, the key proton signals would correspond to the hydroxyl (-OH) group, the methylene (B1212753) (-CH₂) group, and the vinyl (-CH=) group. The position and splitting of these signals are unique to this specific isomer. For example, in a related structure, the N-(3,3-dichloroprop-2-en-1-yl) moiety, the protons of the dichloropropenyl group exhibit characteristic shifts. The methylene (-CH₂-) protons adjacent to the nitrogen appear around 4.15 ppm, while the vinyl proton (-CH=) appears as a triplet at approximately 6.00 ppm.

The differentiation from other dichloropropenol isomers, such as 2,3-dichloroprop-2-en-1-ol or 1,3-dichloroprop-2-en-1-ol, is definitive with ¹H NMR. Each isomer presents a unique set of chemical shifts and, more importantly, distinct spin-spin splitting patterns based on the "n+1 rule". youtube.com The number and proximity of neighboring protons to each group are different in each isomer, leading to unique multiplicities (e.g., singlet, doublet, triplet) that act as a structural fingerprint. oxinst.comlibretexts.org For instance, the ¹H NMR spectrum for 2,3-dichloropropene shows distinct signals for the two non-equivalent vinyl protons at ~5.6 ppm and ~5.4 ppm, and the methylene protons at ~4.16 ppm. chemicalbook.com These patterns would be significantly different from that of the 3,3-dichloro isomer.

| Proton Group | Expected ¹H NMR Chemical Shift (ppm) | Expected Multiplicity |

| Hydroxyl (-OH) | Variable (0.5 - 5.0), depends on solvent and concentration | Singlet (broad) |

| Methylene (-CH₂-) | ~4.1 - 4.3 | Doublet |

| Vinyl (-CH=) | ~5.9 - 6.1 | Triplet |

Table 1: Predicted ¹H NMR spectral data for this compound based on typical chemical shift values and data from analogous structures. chemistrysteps.compdx.edu

Infrared (IR) and Mass Spectrometry (MS) Applications in Complex Mixture Analysis

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are essential tools, often used in conjunction with chromatography, for identifying compounds within complex mixtures. scribd.com

Infrared (IR) Spectroscopy identifies functional groups within a molecule based on their absorption of specific frequencies of infrared light, which correspond to the vibrations of chemical bonds. pressbooks.pub For this compound, the IR spectrum would exhibit characteristic absorption bands:

O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group. openstax.org

C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ for the methylene group.

C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹ for the vinyl group.

C=C Stretch: A medium intensity band around 1620-1680 cm⁻¹ for the carbon-carbon double bond. pressbooks.pub

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region. openstax.org

C-Cl Stretch: Strong absorptions in the 600-800 cm⁻¹ region, indicative of the chlorine atoms.

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. whitman.edu When coupled with a separation technique, it allows for the identification of individual components in a mixture. In electron ionization (EI) MS, the molecule is fragmented into characteristic ions. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (126.97 g/mol ). Due to the presence of two chlorine atoms, this peak would appear as a cluster of isotopic peaks (M⁺, M+2, M+4) with a characteristic intensity ratio (approximately 9:6:1), confirming the presence of two chlorines. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18). whitman.edu High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the calculation of its elemental formula with high confidence. mdpi.com

| Technique | Structural Information Obtained | Characteristic Values for this compound |

| IR Spectroscopy | Functional group identification | O-H stretch (~3300 cm⁻¹), C=C stretch (~1650 cm⁻¹), C-Cl stretch (~750 cm⁻¹) |

| Mass Spectrometry | Molecular weight and fragmentation pattern | Molecular Ion (m/z) ~126 (with characteristic Cl isotope pattern), loss of H₂O (M-18) |

Table 2: Summary of IR and MS data for the identification of this compound.

Chromatographic Separation and Detection Methods

Chromatographic methods are indispensable for separating this compound from complex environmental or reaction mixtures prior to its detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Product Identification

Gas chromatography-mass spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile organic compounds. thermofisher.com It combines the powerful separation capabilities of gas chromatography with the sensitive and selective detection offered by mass spectrometry, making it ideal for trace analysis. chromatographyonline.comresearchgate.net The methodology is widely used for detecting chlorinated compounds in various matrices. thermofisher.comcdc.gov

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. The components are then separated as they pass through a capillary column, with different compounds eluting at different retention times based on their boiling points and polarity. thermofisher.com For this compound, a low-polarity column, such as one with a 5% diphenyl/95% dimethyl polysiloxane phase, would be suitable. thermofisher.com

Upon exiting the column, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a fingerprint for identification. For enhanced sensitivity in trace analysis, the mass spectrometer can be operated in selected ion monitoring (SIM) mode. nih.gov In SIM mode, the detector is set to monitor only a few characteristic ions for the target analyte, which significantly increases the signal-to-noise ratio, allowing for detection at parts-per-billion (ppb) levels or lower. researchgate.net This makes GC-MS a method of choice for identifying this compound as a potential environmental contaminant or a byproduct in industrial processes. who.int

| Parameter | Typical Setting |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., TG-5SilMS or equivalent) |

| Injector Temperature | 250 - 275 °C |

| Oven Program | Start at 50-60°C, ramp at 8-10°C/min to 280-300°C |

| Carrier Gas | Helium, constant flow (~1.5 mL/min) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for trace quantification) |

Table 3: Representative GC-MS parameters for the analysis of chlorinated propenols. thermofisher.comthermofisher.com

High-Performance Liquid Chromatography (HPLC) for Related Compounds

High-performance liquid chromatography (HPLC) is a versatile separation technique that is particularly well-suited for compounds that are non-volatile, thermally unstable, or polar. who.int While GC-MS is often preferred for volatile compounds like dichloropropenols, HPLC provides a valuable alternative or complementary method, especially for analyzing related compounds, such as more polar metabolites or precursors, in aqueous samples. researchgate.net

In HPLC, the sample is dissolved in a liquid and pumped through a column packed with a solid stationary phase. The separation is achieved based on the differential partitioning of the analytes between the mobile phase and the stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common mode. In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile.

Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the analyte at a specific wavelength. For more definitive identification, HPLC can be coupled with a mass spectrometer (LC-MS). LC-MS combines the separation power of HPLC with the detection capabilities of MS, providing high sensitivity and selectivity, and is particularly useful for confirming the identity of peaks in a complex chromatogram.

| Parameter | Typical Setting |

| HPLC Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a Water/Acetonitrile or Water/Methanol mixture |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV at ~210 nm or Mass Spectrometry (LC-MS) |

| Injection Volume | 10 - 20 µL |

Table 4: General HPLC conditions for the analysis of polar and semi-polar organic compounds. researchgate.net

Computational Chemistry and Theoretical Studies on 3,3 Dichloroprop 2 En 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 3,3-dichloroprop-2-en-1-ol. sumitomo-chem.co.jp These methods allow for the precise calculation of various molecular properties that govern the compound's reactivity. researchgate.net By solving approximations of the Schrödinger equation, researchers can determine the distribution of electrons within the molecule, identify sites susceptible to chemical attack, and predict the outcomes of potential reactions. ntnu.no

The process typically involves optimizing the molecular geometry to find the lowest energy conformation. pqs-chem.com From this stable structure, properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, the analysis of electrostatic potential (ESP) maps reveals the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are key to predicting how it will interact with other chemical species. mdpi.com

Table 1: Key Parameters from Quantum Chemical Calculations

| Calculated Property | Significance |

|---|---|

| Optimized Geometry | Provides the most stable 3D structure, including bond lengths and angles. pqs-chem.com |

| HOMO/LUMO Energies | Determine the molecule's ability to donate or accept electrons, indicating reactivity. |

| HOMO-LUMO Gap | An indicator of the molecule's kinetic stability and reactivity. |

| Mulliken Atomic Charges | Quantify the partial charge on each atom, identifying reactive sites. researchgate.net |

| Electrostatic Potential (ESP) | Maps the charge distribution, visually identifying nucleophilic and electrophilic regions. mdpi.com |

While specific DFT studies exclusively on this compound are not prevalent in publicly accessible literature, the methodology is widely applied to analogous chlorinated and pyridine (B92270) compounds to assess their reactive nature and structural properties. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of this compound over time. pqs-chem.com By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's flexibility, conformational changes, and interactions with surrounding molecules, such as solvents or biological macromolecules. ntnu.no

These simulations are crucial for conformational analysis, which involves identifying the different spatial arrangements (conformers) of the molecule and their relative stabilities. For a flexible molecule like this compound, rotation around single bonds can lead to various conformers, each with a different energy level. MD simulations can explore the potential energy surface to map these conformers and the energy barriers between them.

Furthermore, MD is used to study intermolecular interactions. For instance, simulating this compound in water can reveal how hydrogen bonds and other non-covalent interactions influence its solubility and orientation at an interface. rsc.org This is particularly important for understanding its environmental behavior and its potential to interact with biological systems.

Mechanistic Modeling of Complex Chemical Transformations

Computational modeling is an indispensable tool for elucidating the mechanisms of complex chemical reactions involving chlorinated compounds. rsc.orgmdpi.com For this compound, this could include modeling its synthesis, degradation, or atmospheric oxidation. Theoretical calculations can map the entire reaction pathway, from reactants to products, identifying transition states and reaction intermediates. sumitomo-chem.co.jp

By calculating the energy of these transition states, researchers can determine the activation energy of a reaction, which is crucial for understanding its rate. sumitomo-chem.co.jp This has been successfully applied to study nucleophilic substitution (SN2) reactions and cycloadditions in related organochlorine systems. mdpi.comresearchgate.net For example, modeling the reaction of this compound with a nucleophile would involve identifying the transition state structure and calculating the energy barrier for the displacement of a chloride ion. This approach allows for the comparison of different possible reaction pathways to determine the most likely mechanism. chemrxiv.org The development of novel synthetic reactions and catalysts often relies on these detailed mechanistic insights gained from computational studies. mdpi.com

Predictive Algorithms for Biodegradation Pathways

Predictive algorithms and pathway prediction systems are vital for estimating the environmental fate of xenobiotic compounds like this compound. These computational tools leverage extensive databases of known biochemical reactions and metabolic pathways to predict how a given compound might be degraded by microorganisms. muni.cz

One prominent example is the University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD), which includes a Pathway Prediction System (PPS). This system uses a set of biotransformation rules derived from experimentally observed reactions to generate plausible degradation pathways for a query compound. muni.cz For a molecule like this compound, the system would identify functional groups (C=C double bond, hydroxyl group, chlorine atoms) and apply known rules for enzymatic reactions such as oxidation, reduction, dehalogenation, and conjugation.

These algorithms can predict a series of degradation steps, identifying potential intermediate metabolites and the types of enzymes that might be involved. core.ac.uk Such predictions are invaluable for:

Assessing the persistence of the compound in the environment.

Identifying potentially toxic degradation byproducts.

Guiding the development of bioremediation strategies by identifying microbes that may possess the necessary catabolic pathways. muni.czresearchgate.net

While these systems are powerful, their predictions are theoretical and require experimental validation. They have been successfully used to predict the metabolism of emerging contaminants, including various chlorinated pollutants. core.ac.uk

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,2,3-trichloropropane (B165214) |

| 1,3-dichloropropene (B49464) |

| Water |

Emerging Research Frontiers and Future Perspectives on 3,3 Dichloroprop 2 En 1 Ol Chemistry

Development of Sustainable Synthesis Routes

The development of sustainable and environmentally friendly methods for the synthesis of 3,3-dichloroprop-2-en-1-ol and related compounds is a growing area of interest in green chemistry. Traditional chemical syntheses often involve harsh conditions and the use of hazardous reagents. In contrast, modern approaches focus on milder reaction conditions, the use of renewable starting materials, and the application of biocatalysis.

One promising strategy involves the use of enzymes, such as alcohol dehydrogenases (ADHs), to produce optically active γ,γ-dihalo-β-enols, including derivatives of this compound. A photobiocatalytic one-pot sequence has been developed that combines a photochemical reaction with an enzymatic reduction. chemrxiv.org This method utilizes visible light and stereoselective ADHs to convert commercial acetylenes into chiral (hetero)aryl-3,3-dihaloprop-2-en-1-ols in an aqueous medium. chemrxiv.org The process starts with a photocatalyst-free reaction between terminal or internal alkynes and polyhalomethanes, leading to the formation of gem-dihaloenones. These intermediates are then enzymatically reduced by ADHs to yield the desired optically active allylic alcohols. chemrxiv.org This approach is notable for its high stereoselectivity and the use of mild reaction conditions. chemrxiv.org

Another avenue for sustainable synthesis is the utilization of biomass-derived starting materials. For instance, glycerol (B35011), a byproduct of biodiesel production, can be converted into various chlorinated derivatives, which could potentially serve as precursors for this compound. udl.cat The chlorination of glycerol can be achieved using hydrochloric acid, and while this process has some drawbacks, research is ongoing to improve its efficiency and reduce its environmental impact. udl.cat

Furthermore, research into the synthesis of related chlorinated propanols from 1,2,3-trichloropropane (B165214) (TCP), a persistent environmental pollutant, offers a potential route for valorizing a waste product. researchgate.netresearchgate.net Studies have shown that TCP can be converted to 2-chloroprop-2-en-1-ol through reaction with a boiling saturated solution of sodium or potassium carbonate, with high yields. researchgate.netresearchgate.net While this produces an isomer of the target compound, it demonstrates the potential for converting chlorinated waste into useful chemical building blocks.

The table below summarizes some of the sustainable synthesis strategies being explored.

| Starting Material | Key Reagents/Catalysts | Product | Key Features |

| Alkynes and Polyhalomethanes | Visible light, Alcohol Dehydrogenases (ADHs) | Chiral (hetero)aryl-3,3-dihaloprop-2-en-1-ols | One-pot, high stereoselectivity, mild conditions. chemrxiv.org |

| 1,2,3-Trichloropropane (TCP) | Sodium carbonate or potassium carbonate solution | 2-Chloroprop-2-en-1-ol | Utilizes a pollutant as a starting material, high yield. researchgate.netresearchgate.net |

| Glycerol | Hydrochloric acid | Chlorinated glycerol derivatives | Utilizes a renewable byproduct from biodiesel production. udl.cat |

Exploration of Novel Catalytic Systems for Selective Transformations

The unique structural features of this compound, including the dichlorovinyl group and the primary alcohol, make it a versatile substrate for various catalytic transformations. Research in this area is focused on developing novel catalytic systems that can selectively modify specific parts of the molecule, leading to a diverse range of valuable chemical intermediates.

Biocatalysis has emerged as a powerful tool for the selective transformation of this compound and its precursors. For example, alcohol dehydrogenases (ADHs) have been successfully employed for the stereoselective reduction of 1-aryl-3,3-dichloroprop-2-en-1-ones to the corresponding chiral alcohols. chemrxiv.org This enzymatic approach offers high enantioselectivity, often exceeding 90% enantiomeric excess (ee), and good conversion rates. chemrxiv.org The choice of ADH can even allow for the synthesis of either enantiomer of the target alcohol. chemrxiv.org

In addition to biocatalysis, transition metal catalysis plays a significant role in the transformation of related chlorinated compounds. For instance, a ruthenium(II) catalyst has been shown to facilitate intramolecular haloallylation reactions. thieme-connect.de While not directly involving this compound, this highlights the potential of transition metal catalysts to mediate complex transformations of halogenated allylic systems.

Furthermore, chemoenzymatic cascade reactions are being developed to achieve highly selective transformations. A bienzymatic cascade involving ene-reductases (EREDs) and alcohol dehydrogenases (ADHs) has been designed for the synthesis of optically active chlorohydrins from 1-aryl-2-chlorobut-2-en-1-ones. acs.org This system allows for the stereodivergent synthesis of up to three of the four possible enantiomers of the chlorohydrin products with excellent conversions and selectivities. acs.org

The following table provides an overview of some novel catalytic systems and their applications in transforming compounds related to this compound.

| Catalyst Type | Substrate | Transformation | Product | Reference |

| Alcohol Dehydrogenase (ADH) | 1-Aryl-3,3-dichloroprop-2-en-1-one | Stereoselective reduction | Chiral 1-aryl-3,3-dichloroprop-2-en-1-ol | chemrxiv.org |

| Ene-reductase (ERED) and Alcohol Dehydrogenase (ADH) | 1-Aryl-2-chlorobut-2-en-1-one | Stereodivergent reductive cascade | Optically active aromatic chlorohydrins | acs.org |

| Ruthenium(II) catalyst | Not specified | Intramolecular haloallylation | Not specified | thieme-connect.de |

Advanced Materials Development from this compound Scaffolds

The reactive nature of this compound and its derivatives makes them attractive building blocks for the synthesis of advanced materials. The presence of multiple functional groups, including the carbon-carbon double bond and the chlorine atoms, allows for a variety of polymerization and modification reactions.

While direct polymerization of this compound is not extensively documented in the provided search results, the synthesis of polymers from related chlorinated compounds and the use of similar structures in material synthesis suggest its potential. For example, the synthesis of cyclic carbonates from epichlorohydrin, a compound that can be derived from dichloropropanols, is a known process. mdpi.com These cyclic carbonates can then be used in polymer synthesis. mdpi.com This suggests a potential pathway where this compound could be converted to an epoxide and subsequently used for polymer production.

Furthermore, the reactivity of the dichlorovinyl group can be exploited to create functional polymers. The chlorine atoms can be substituted with other functional groups, allowing for the tailoring of polymer properties. This approach is seen in the synthesis of enaminocarbonyl compounds, where a related compound, 3-bromo-1,1-dichloroprop-1-ene, is used to alkylate an amine. google.com This type of reaction could potentially be adapted for the modification of polymers containing the 3,3-dichloropropenyl moiety.

The development of materials from this compound scaffolds is still an emerging field. However, the versatility of this chemical structure suggests significant potential for creating novel polymers and functional materials with tailored properties for various applications.

Enhanced Understanding of Environmental Biotransformations

Understanding the environmental fate and biotransformation of this compound is crucial for assessing its environmental impact. Research in this area focuses on identifying the metabolic pathways involved in its degradation by microorganisms and the products that are formed.

This compound is a known or potential transformation product of several widely used agricultural chemicals. For instance, it is a major degradate of the soil fumigant 1,3-dichloropropene (B49464). epa.gov The biotransformation of 1,3-dichloropropene in soil can lead to the formation of both cis- and trans-3-chloroprop-2-en-1-ol, which can be further metabolized. epa.gov

Studies on the photodegradation of octachlorodipropyl ether (OCDPE), an insecticide synergist, have identified 2,3,3-trichloroprop-2-en-1-ol as a degradation product. jst.go.jp This indicates that sunlight can play a role in the transformation of more complex chlorinated compounds into simpler, related structures like chlorinated propenols. jst.go.jp

The microbial degradation of chlorinated propenes and related compounds is an active area of research. Microorganisms, particularly bacteria, have been shown to degrade various chlorinated aliphatic compounds. griffith.edu.au The initial steps in the biodegradation of these compounds often involve dehalogenation reactions catalyzed by enzymes such as dehalogenases. muni.cz For example, the biodegradation of 1,2,3-trichloropropane (TCP) involves a synthetic metabolic pathway with a haloalkane dehalogenase, a haloalcohol dehalogenase, and an epoxide hydrolase to convert TCP into less harmful substances. muni.cz While this pathway does not directly involve this compound, it demonstrates the enzymatic machinery that microorganisms can evolve to break down highly chlorinated compounds.

The table below summarizes the environmental transformations leading to or involving chlorinated propenols.

| Original Compound | Transformation Process | Key Intermediate/Product | Environmental Context |

| 1,3-Dichloropropene | Biotransformation | cis/trans-3-Chloroprop-2-en-1-ol | Soil |

| Octachlorodipropyl ether (OCDPE) | Photodegradation | 2,3,3-Trichloroprop-2-en-1-ol | Aqueous solution |

| 1,2,3-Trichloropropane (TCP) | Microbial degradation | (R)-2,3-Dichloropropane-1-ol | Contaminated sites |

Q & A

Basic Research Question

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), goggles, and lab coats.

- Ventilation : Use fume hoods to prevent inhalation of volatile chloro compounds.

- Storage : Store in amber glass bottles under inert gas at 2–8°C to prevent photodegradation.

- Emergency Protocols : Neutralize spills with sodium bicarbonate and dispose via approved hazardous waste channels. Compliance with REACH and CLP regulations is mandatory .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.